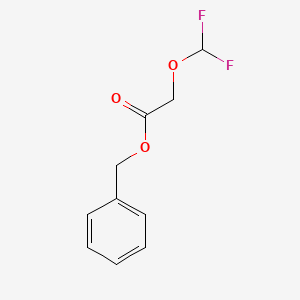

Benzyl 2-(difluoromethoxy)acetate

Description

BenchChem offers high-quality Benzyl 2-(difluoromethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(difluoromethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(difluoromethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c11-10(12)15-7-9(13)14-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKJPDBCIAJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089709-30-7 | |

| Record name | benzyl 2-(difluoromethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Scalable Synthesis and Characterization of Benzyl 2-(difluoromethoxy)acetate

Executive Summary

This Application Note details the experimental protocols for the synthesis, purification, and characterization of Benzyl 2-(difluoromethoxy)acetate (CAS: 1089709-30-7). This molecule serves as a critical intermediate in medicinal chemistry, enabling the introduction of the lipophilic difluoromethoxy (

Unlike legacy protocols relying on ozone-depleting chlorodifluoromethane gas (Freon-22), this guide prioritizes a solid-state reagent approach using Sodium Chlorodifluoroacetate (SCDA) . This method offers superior reproducibility, safety, and scalability for bench-top to kilo-lab operations.

Strategic Rationale & Mechanism

Why this Route?

The synthesis targets the alkylation of benzyl glycolate (benzyl 2-hydroxyacetate). Direct difluoromethylation of alcohols is challenging due to the poor nucleophilicity of the hydroxyl group and the instability of difluorocarbene (

We utilize Sodium Chlorodifluoroacetate (SCDA) as the difluorocarbene source.[1][2]

-

Safety: SCDA is a stable solid, eliminating the need for high-pressure gas cylinders.

-

Mechanism: Upon heating (

), SCDA undergoes decarboxylation to release

Reaction Pathway Visualization

Caption: Mechanistic pathway for the generation of difluorocarbene from SCDA and its subsequent trapping by the benzyl glycolate alkoxide.

Experimental Protocols

Protocol A: Synthesis via Difluorocarbene Insertion

Objective: Preparation of Benzyl 2-(difluoromethoxy)acetate on a 10-gram scale.

Materials:

-

Benzyl glycolate (Benzyl 2-hydroxyacetate): 10.0 g (60.2 mmol)

-

Sodium chlorodifluoroacetate (SCDA): 18.3 g (120.4 mmol, 2.0 equiv)

-

Potassium carbonate (

), anhydrous: 12.5 g (90.3 mmol, 1.5 equiv) -

N,N-Dimethylformamide (DMF): 100 mL (Anhydrous)

-

Water/Brine for workup.[3]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Charging: Under a gentle nitrogen stream, charge the flask with Benzyl glycolate (10.0 g) and anhydrous DMF (100 mL). Stir until dissolved.

-

Base Addition: Add anhydrous

(12.5 g) in a single portion. The mixture will appear as a white suspension. -

Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (18.3 g).

-

Critical Note: Ensure the SCDA is dry; moisture can quench the difluorocarbene leading to lower yields.

-

-

Reaction (Carbene Generation): Heat the reaction mixture to 95–100°C using an oil bath.

-

Observation: Gas evolution (

) will occur as the reaction reaches temperature. Ensure the system is vented through a bubbler to prevent pressure buildup. -

Duration: Stir at this temperature for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane). The starting alcohol (

) should disappear, and a less polar spot (

-

-

Quench & Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of water.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.[4]

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0

15% EtOAc in Hexanes).

Expected Yield: 65–75% (approx. 8.5–9.8 g) as a colorless oil.

Protocol B: Quality Control & Characterization

The presence of the difluoromethoxy group is distinct in NMR spectroscopy. The proton on the

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Signal / Value | Assignment |

| Multiplet (5H) | Aromatic Benzyl Protons | ||

| Triplet ( | |||

| Singlet (2H) | Benzyl | ||

| Singlet (2H) | Acetate | ||

| Doublet ( | Difluoromethyl group | ||

| HRMS | 216.0598 |

Protocol C: Deprotection (Hydrogenolysis)

Objective: Removal of the benzyl group to reveal (difluoromethoxy)acetic acid.

-

Dissolution: Dissolve Benzyl 2-(difluoromethoxy)acetate (1.0 g) in Methanol (20 mL).

-

Catalyst: Add 10% Pd/C (50 mg, 5 wt% loading).

-

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4 hours. -

Filtration: Filter through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate. The product, (difluoromethoxy)acetic acid, is often volatile; avoid prolonged high-vacuum exposure.

Workflow Visualization

Caption: Operational workflow for the synthesis and isolation of the target compound.

References

-

Hu, J., Zhang, W., & Ni, C. (2014). Difluoromethylation and trifluoromethylation reagents.[1][5] Chemical Reviews. Link

-

Chen, Q. Y., & Wu, S. W. (1989). Methyl chlorodifluoroacetate: A new and convenient difluorocarbene source. Journal of Organic Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers.[2][6] Angewandte Chemie International Edition. Link

-

Zafrani, Y., et al. (2019). Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (2023). Product Specification: Benzyl Glycolate.[3]Link

Sources

Application Note: Benzyl 2-(difluoromethoxy)acetate in Medicinal Chemistry

Strategic Incorporation of the Difluoromethoxyacetyl Pharmacophore

Executive Summary

Benzyl 2-(difluoromethoxy)acetate (CAS: 1089709-30-7) serves as a critical, high-fidelity building block for introducing the 2-(difluoromethoxy)acetyl moiety into drug candidates. This structural motif acts as a lipophilic, metabolically stable bioisostere for traditional polar groups (e.g., methoxy or hydroxyacetyl), significantly modulating physicochemical properties such as LogP, membrane permeability, and metabolic half-life.

This guide details the synthesis of this building block (for in-house production) and its downstream application in generating difluoromethoxy-containing amides and esters.

Technical Background & Mechanism

The utility of Benzyl 2-(difluoromethoxy)acetate lies in its ability to deliver the

Mechanistic Pathway: Difluorocarbene Insertion

The synthesis relies on the in situ generation of difluorocarbene, typically using Chen’s Reagent (fluorosulfonyldifluoroacetic acid) or chlorodifluoroacetate. The carbene undergoes an O-H insertion reaction with benzyl glycolate.

Key Advantages:

-

Metabolic Stability: The

bond (approx. 116 kcal/mol) resists oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated ethers. -

Lipophilicity: The

group is less polar than a methoxy group and acts as a weak hydrogen bond donor, potentially improving blood-brain barrier (BBB) penetration.

Visualizing the Workflow

The following diagram illustrates the lifecycle of Benzyl 2-(difluoromethoxy)acetate, from its synthesis via carbene insertion to its application in drug discovery.

Figure 1: Synthetic workflow from precursor to final drug candidate. The benzyl group protects the acid during the volatile carbene insertion step.

Protocol A: Synthesis of Benzyl 2-(difluoromethoxy)acetate

For researchers synthesizing the building block in-house.

Materials

-

Substrate: Benzyl glycolate (Benzyl 2-hydroxyacetate).[1]

-

Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA / Chen's Reagent).

-

Catalyst/Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium sulfate (Na₂SO₄) as a mild additive in specific variations.

-

Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Benzyl glycolate (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Reagent Addition: Add NaH (0.2 equiv) carefully at 0°C if using catalytic activation. Alternatively, for stoichiometric Chen's reagent protocols, maintain room temperature.

-

Difluoromethylation: Add TFDA (1.2 – 1.5 equiv) dropwise.

-

Note: TFDA releases

and

-

-

Reaction: Heat the mixture to 45°C - 55°C . Monitor by TLC or LC-MS. The reaction typically completes within 2–4 hours.

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 83% – 90% [1].

Protocol B: Application in Drug Synthesis (Coupling)

For researchers using the building block to derivatize a scaffold.

This protocol describes the conversion of the benzyl ester to the free acid, followed by amide coupling to a drug scaffold (amine).

Phase 1: Hydrogenolysis (Deprotection)

-

Dissolution: Dissolve Benzyl 2-(difluoromethoxy)acetate (1.0 equiv) in Methanol or Ethanol.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under an

balloon (1 atm) at room temperature for 1–2 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Concentration: Evaporate solvent to yield 2-(difluoromethoxy)acetic acid as a colorless oil.

-

Checkpoint: Quantitative yield is typical. Purity is usually sufficient for the next step without chromatography.

-

Phase 2: Amide Coupling (General Procedure)

-

Activation: Dissolve the crude acid (1.0 equiv) in DMF or DCM.

-

Coupling Agents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

-

Addition: Add the amine substrate (Drug Scaffold, 1.0 equiv).

-

Reaction: Stir at room temperature for 2–12 hours.

-

Isolation: Dilute with EtOAc, wash with 1N HCl (if scaffold permits), sat.

, and brine. Purify via prep-HPLC or flash chromatography.

Comparative Data & Performance

The following table highlights the advantages of using the Benzyl 2-(difluoromethoxy)acetate route versus direct difluoromethylation of a complex intermediate.

| Feature | Route A: Late-Stage Direct Difluoromethylation | Route B: Using Benzyl 2-(difluoromethoxy)acetate |

| Substrate Scope | Limited (Sensitive to basic/carbene conditions) | Universal (Coupling conditions are mild) |

| Selectivity | Poor (May react with other -OH/-NH groups) | High (Pre-installed motif) |

| Purification | Difficult (Separating mono/bis-difluoromethylated byproducts) | Simple (Standard amide coupling workup) |

| Yield (Overall) | 30–50% (Variable) | >75% (Consistent) |

Safety & Handling (Critical)

-

Chen's Reagent (TFDA): Generates gases (

, -

Difluorocarbene: Highly reactive. While short-lived, it is electrophilic. Avoid contact with skin/eyes.

-

Storage: Store Benzyl 2-(difluoromethoxy)acetate at 2–8°C under inert gas. It is generally stable but should be kept anhydrous to prevent hydrolysis.

References

-

National Institutes of Health (NIH). (2012). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on Benzyl 2-(difluoromethoxy)acetate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 2-(difluoromethoxy)acetate. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the critical role of solvent selection in reactions involving this versatile fluorinated building block. Our goal is to move beyond simple protocols and explain the causal relationships between solvent properties and reaction outcomes, enabling you to optimize your synthetic strategies.

Section 1: Fundamentals of Reactivity

Q1: What are the key structural features of Benzyl 2-(difluoromethoxy)acetate that influence its reactivity and sensitivity to solvents?

A1: Benzyl 2-(difluoromethoxy)acetate possesses three primary reactive zones, each influenced differently by the solvent environment:

-

The Benzyl Ester Group: This is the most common site for nucleophilic attack. The benzylic carbon is susceptible to both S(N)1 and S(_N)2 displacement reactions. The stability of the benzyl group as a leaving group (forming benzyl alcohol) or as a carbocation intermediate makes this a highly active site.

-

The Ester Carbonyl: The electrophilic carbonyl carbon can undergo nucleophilic acyl substitution, particularly with strong, hard nucleophiles. This can lead to cleavage of the ester bond.

-

The Difluoromethoxy Moiety (-OCHF₂): This group is a key asset in medicinal chemistry, often used to block metabolic O-demethylation and enhance stability.[1] The two electron-withdrawing fluorine atoms render the lone C-H bond surprisingly acidic. Under strongly basic conditions, this proton can be abstracted, creating a nucleophilic species that can lead to unexpected side reactions. Furthermore, the -OCHF₂ group can act as a hydrogen bond donor, influencing solvation and intermolecular interactions.[2]

The interplay between these sites is heavily dictated by your choice of solvent, which can stabilize or destabilize key intermediates and transition states.

Section 2: Troubleshooting Nucleophilic Substitution Reactions

This is the most common class of reactions performed with Benzyl 2-(difluoromethoxy)acetate. Success hinges on controlling the competition between S(_N)1 and S(_N)2 pathways at the benzylic carbon.

Q2: My S(_N)2 reaction with a strong nucleophile is sluggish and giving low yields. I suspect the solvent. What's going wrong?

A2: This is a classic problem that almost always points to the use of a polar protic solvent (e.g., methanol, ethanol, water).

The Causality: Strong, anionic nucleophiles (like CN⁻, RS⁻, N₃⁻) are highly reactive because they are electron-rich and "eager" to attack an electrophile. However, in a polar protic solvent, the solvent molecules form a "cage" of hydrogen bonds around the nucleophile.[3] This solvation shell stabilizes the nucleophile, lowering its ground state energy and effectively "blunting" its reactivity. To react, the nucleophile must shed this solvent cage, which requires a significant energy input, thus increasing the activation energy of the S(_N)2 reaction and slowing it down dramatically.[4][5]

Troubleshooting & Solution:

-

Switch to a Polar Aprotic Solvent: Solvents like Acetonitrile (ACN) , Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are ideal for S(N)2 reactions. These solvents are polar enough to dissolve the nucleophilic salt but lack the acidic protons necessary for hydrogen bonding.[6] They solvate the cation of the salt, leaving the anionic nucleophile "naked" and highly reactive.[4]

-

Ensure Anhydrous Conditions: Trace amounts of water in your aprotic solvent can lead to the same solvation issues, reducing the efficacy of your nucleophile. Always use freshly dried solvents.

Table 1: Properties of Common Solvents in Nucleophilic Substitution

| Solvent | Class | Dielectric Constant (ε) | Key Feature | Recommended For |

| Water (H₂O) | Polar Protic | 80.1 | Strong H-bonding; excellent ion solvation | S(_N)1, Solvolysis |

| Methanol (MeOH) | Polar Protic | 32.7 | Strong H-bonding | S(_N)1, Solvolysis |

| Ethanol (EtOH) | Polar Protic | 24.5 | Strong H-bonding | S(_N)1, Solvolysis |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | High polarity, no H-bonding | S(_N)2 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High polarity, no H-bonding | S(_N)2 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High polarity, no H-bonding | S(_N)2 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Lower polarity, no H-bonding | General purpose, S(_N)2 |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Lower polarity, no H-bonding | General purpose, S(_N)2 |

Q3: I'm attempting a substitution with a weak nucleophile (e.g., an alcohol or carboxylic acid) and seeing no product formation. How can I drive this reaction forward?

A3: Your reaction conditions are likely favoring the S(_N)2 pathway, which is extremely slow with a weak nucleophile. To succeed, you must promote an S(_N)1 mechanism .

The Causality: The S(N)1 reaction proceeds through a two-step mechanism where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. For Benzyl 2-(difluoromethoxy)acetate, this would be the formation of a resonance-stabilized benzyl carbocation. The reaction rate is independent of the nucleophile's concentration or strength. The key is to stabilize this high-energy carbocation intermediate.

Troubleshooting & Solution:

-

Switch to a Polar Protic Solvent: Solvents like water, methanol, or ethanol are the best choice.[7] Their high polarity and ability to form hydrogen bonds effectively solvate and stabilize both the forming carbocation and the departing leaving group (the difluoromethoxyacetate anion), lowering the energy of the transition state and accelerating the reaction.[8]

-

Consider a Lewis Acid Catalyst: In less polar solvents, adding a Lewis acid can help coordinate to the ester oxygen, weaken the C-O bond, and promote the formation of the carbocation intermediate.

Diagram 1: Influence of solvent type on S(_N)1 and S(_N)2 reaction pathways.

Q4: My reaction is complete, but my workup is complicated by hydrolysis, giving me benzyl alcohol as a major byproduct. How can I prevent this?

A4: This indicates unintended solvolysis, where the solvent (or a component of the workup solution) is acting as a nucleophile. This is a common issue when using protic solvents or aqueous workup conditions with an active ester.

The Causality: The benzyl ester is susceptible to cleavage. Protic solvents like methanol can lead to transesterification, while aqueous solutions (especially if basic or acidic) will cause hydrolysis. The reaction produces benzyl alcohol and the salt of difluoromethoxyacetic acid.

Troubleshooting & Solution:

-

Solvent Choice: If the primary reaction allows, use a polar aprotic solvent to minimize solvolysis during the reaction itself.

-

Workup Procedure:

-

Minimize Contact Time: Perform the aqueous wash steps quickly and at a low temperature (e.g., with ice-cold water or brine).

-

Control pH: Use a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride) for the initial wash instead of plain water or basic solutions (like sodium bicarbonate), which would catalyze saponification.

-

Anhydrous Workup: If the product and impurities have sufficiently different properties, consider a completely anhydrous workup, such as direct filtration through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.

-

Section 3: Monitoring Fluorinated Reactions

Q5: TLC is ambiguous for my reaction. What is the most reliable way to monitor the consumption of Benzyl 2-(difluoromethoxy)acetate?

A5: While TLC and ¹H NMR are useful, ¹⁹F NMR spectroscopy is unequivocally the superior technique for monitoring reactions involving fluorinated compounds.[9]

The Causality: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR.[10] Most importantly, organic molecules typically lack fluorine, meaning your spectra will be exceptionally clean with no background signals from solvents or other reagents. The chemical shift of the -OCHF₂ group is highly sensitive to its electronic environment.[9] Therefore, the fluorine signal of the starting material, intermediates, and the final product will almost certainly appear at distinct, well-resolved chemical shifts.

Practical Advantages:

-

Unambiguous Tracking: Easily distinguish reactant from product.

-

Quantitative Analysis: The integration of the ¹⁹F signals provides a direct and accurate measure of the relative concentrations of all fluorine-containing species in the mixture.[11]

-

No Solvent Interference: Protonated solvents that would obscure ¹H NMR spectra are invisible in ¹⁹F NMR.[9]

Protocol 1: Reaction Monitoring by ¹⁹F NMR

-

Prepare the Standard: Before starting the reaction, dissolve a small, accurately weighed amount of Benzyl 2-(difluoromethoxy)acetate in a deuterated solvent (e.g., CDCl₃) in an NMR tube to obtain a reference spectrum and chemical shift (δ).

-

Take a Timepoint (t = 0): As soon as all reagents are mixed, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Sample Preparation: Quench the aliquot if necessary (e.g., by diluting into cold solvent). Dilute it with a deuterated solvent in a clean NMR tube. For quantitative analysis, a known amount of an internal standard (e.g., fluorobenzene) can be added.

-

Acquire Spectrum: Acquire a ¹⁹F NMR spectrum. The disappearance of the starting material's signal and the appearance of a new signal corresponding to the product can be tracked over time.

-

Analyze Data: Integrate the relevant peaks. The conversion can be calculated directly from the ratio of the product integral to the sum of the product and starting material integrals.

Section 4: Advanced Troubleshooting & Workflow

Q6: I'm using a strong, sterically hindered base (like LDA or KHMDS) and observing decomposition rather than the intended reaction. Could the -OCHF₂ group be the problem?

A6: Yes, this is a strong possibility. The C-H bond of the difluoromethoxy group is significantly more acidic than a standard ether C-H bond due to the inductive effect of the two fluorine atoms.

The Causality: In the presence of a strong, non-nucleophilic base, deprotonation of the -OCHF₂ group can occur. This generates a carbanion that may be unstable or participate in undesired side reactions, such as elimination or rearrangement, leading to decomposition of your starting material. The choice of solvent can exacerbate this issue. A less polar solvent like THF might favor aggregation of the base, potentially increasing its reactivity and leading to deprotonation over the desired pathway.

Troubleshooting & Solution:

-

Use a Weaker Base: If the reaction chemistry permits, switch to a milder base (e.g., Cs₂CO₃, K₂CO₃).

-

Modify the Solvent System: Adding a co-solvent that can better solvate the base and temper its reactivity may help.

-

Lower the Temperature: Perform the reaction at a much lower temperature (e.g., -78 °C) to favor the kinetically controlled, desired reaction over the thermodynamically driven deprotonation and decomposition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 4. users.wfu.edu [users.wfu.edu]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. azom.com [azom.com]

- 11. magritek.com [magritek.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.